2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride
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Overview
Description
2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is a chemical compound with the molecular formula C8H12F3N3·HCl. It is known for its unique structure, which includes a trifluoromethyl group and a diazirine ring. This compound is often used in scientific research due to its photoreactive properties, making it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, which is then attached to a piperidine moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the formation of the desired product. For instance, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods often include the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through crystallization or chromatography to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The diazirine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a photoreactive probe in various chemical studies to investigate reaction mechanisms and molecular interactions.
Biology: In biological research, this compound is employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Mechanism of Action
The mechanism of action of 2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride involves its photoreactive properties. Upon exposure to UV light, the diazirine ring undergoes a photolysis reaction, generating a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, making it useful for studying molecular interactions and binding sites. The trifluoromethyl group enhances the stability and reactivity of the compound, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride
- 2-[[3-(Trifluoromethyl)diazirin-3-yl]ethan-1-amine;hydrochloride
Uniqueness
Compared to similar compounds, 2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride stands out due to its specific combination of a piperidine moiety and a trifluoromethyl diazirine ring. This unique structure provides enhanced photoreactivity and stability, making it particularly valuable in research applications where precise molecular interactions need to be studied .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)5-6-3-1-2-4-12-6;/h6,12H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRCDOBIWJNJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2(N=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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